2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
“2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1219561-35-9 . It has a molecular weight of 180.16 . The IUPAC name for this compound is 2-cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C8H8N2O3/c11-7-5 (8 (12)13)3-9-6 (10-7)4-1-2-4/h3-4H,1-2H2, (H,12,13) (H,9,10,11) .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” can be represented by the InChI code 1S/C8H8N2O3/c11-7-5 (8 (12)13)3-9-6 (10-7)4-1-2-4/h3-4H,1-2H2, (H,12,13) (H,9,10,11) .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” are not available, it’s worth noting that similar compounds have been synthesized and evaluated for their inhibitory potency against xanthine oxidase in vitro .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
- Scientific Field : Biochemistry
- Application Summary : This compound has been used in the design and synthesis of a series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives . These derivatives have been evaluated for their inhibitory effects on MMP 3, MMP 12, and MMP 13 .
- Methods of Application : The exact experimental procedures and technical details are not provided in the available information .
- Results or Outcomes : The pharmacological results show that these derivatives have potent and highly selective activity in inhibiting MMP 13 .
Xanthine Oxidase Inhibitors
- Scientific Field : Pharmacology
- Application Summary : It has been confirmed that the presence of an electron-withdrawing substituent at the 3′ position of the febuxostat, such as a cyano or a nitro, resulted in an increase of inhibition efficiency .
- Methods of Application : The exact experimental procedures and technical details are not provided in the available information .
- Results or Outcomes : The results show that the presence of an electron-withdrawing substituent at the 3′ position of the febuxostat, such as a cyano or a nitro, resulted in an increase of inhibition efficiency .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHHAGWGXAVVGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
CAS RN |
1219561-35-9 |
Source
|
Record name | 2-Cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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